molecular formula C7H10N2O5 B1457718 5-Carbethoxyuracil Hydrate CAS No. 1820712-04-6

5-Carbethoxyuracil Hydrate

Cat. No. B1457718
M. Wt: 202.16 g/mol
InChI Key: XIELLLWKQHKAQA-UHFFFAOYSA-N
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Description

5-Carbethoxyuracil Hydrate is a chemical compound with the CAS Number: 1820712-04-6 . Its molecular weight is 202.17 and its IUPAC name is ethyl 2,4-dihydroxypyrimidine-5-carboxylate hydrate . It is a white to yellow or grey solid .


Molecular Structure Analysis

The InChI code for 5-Carbethoxyuracil Hydrate is 1S/C7H8N2O4.H2O/c1-2-13-6 (11)4-3-8-7 (12)9-5 (4)10;/h3H,2H2,1H3, (H2,8,9,10,12);1H2 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Carbethoxyuracil Hydrate is a white to yellow or grey solid . It is stored at room temperature .

Scientific Research Applications

Antiviral Activities

5-Carbethoxyuracil hydrate derivatives have been investigated for their potential antiviral activities. A study synthesized 1-carbethoxymethyluracils and derivatized them to hydrazides, which were then reacted with monosaccharides to create sugar hydrazones. These compounds showed moderate activity against hepatitis B virus (Ali, Amer, & Abdel-Rahman, 2007).

Reactivity and Alkylation Studies

The reactivity of 5-carbethoxy-2-thiouracil towards various organohalogen compounds under phase-transfer catalysis conditions has been studied, resulting in the production of S-monoalkylated and simultaneous S- and N-dialkylated products (Hassan, Mohamed, Shiba, El-Regal, & Khalil, 2003).

Chemoselectivity and Derivative Synthesis

Another research highlighted the chemoselectivity of C5-carbethoxy function in thiophene dicarboxylate towards nucleophilic attack by hydrazine hydrate. This resulted in the formation of various derivatives, including monocarbohydrazides and their reaction products, which were screened for antituberculosis, antibacterial, and antifungal activities (Hegde, Kolavi, & Khazi, 2006).

In Vitro Cytotoxicity

Studies have also explored the in vitro cytotoxicity of copper(I) halide complexes of 5-carbethoxy-2-thiouracil. These complexes were tested against various tumor cell lines, with mixed-ligand complexes containing triphenylphosphine showing high cytotoxicity compared to phosphine-free ones (Papazoglou, Cox, Hatzidimitriou, Kokotidou, Choli-Papadopoulou, & Aslanidis, 2014).

Synthesis and Biological Application

The synthesis and biological application of copper complex of 5-carbethoxy-2-thiouracil have been documented, focusing on its effects against tumor cell lines. This study observed that the mixed-ligand complexes with triphenylphosphine were extremely cytotoxic (Kumar & Suman, 2020).

properties

IUPAC Name

ethyl 2,4-dioxo-1H-pyrimidine-5-carboxylate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4.H2O/c1-2-13-6(11)4-3-8-7(12)9-5(4)10;/h3H,2H2,1H3,(H2,8,9,10,12);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIELLLWKQHKAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)NC1=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Carbethoxyuracil Hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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